Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Analytical Chemistry Quality Control Reference Standards

Analytical QC labs developing HPLC/UPLC methods for Amlodipine ANDA submissions require impurity reference standards with full regulatory-compliant characterization data. Generic 1,4-DHP analogs cannot substitute for CAS 70677-78-0 due to critical differences in certified impurity profiles and traceability documentation. This compound, formally designated Amlodipine Impurity 20, is the defined Deschloro Amlodipine process by-product supplied with COA, MSDS, and structural elucidation data compliant with ICH Q2(R1). • Directly applicable in method precision, accuracy, and linearity studies per ICH Q2(R1) • Serves as critical process marker for Hantzsch reaction optimization in Deschloro Amlodipine synthesis • Certified purity ≥95% with pharmacopoeial traceability (USP/EP) available

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 70677-78-0
Cat. No. B1219889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS70677-78-0
Synonyms1,4-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinecarboxylic acid dimethyl ester
1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid dimethyl ester
2,6-dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridine
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C17H19NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9,15,18H,1-4H3
InChIKeyQDHIAGVDKRWZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Regulatory Context of CAS 70677-78-0


Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 70677-78-0) is a 1,4-dihydropyridine (1,4-DHP) derivative formally designated as Amlodipine Impurity 20, a known by-product in the synthesis of Deschloro Amlodipine [1]. It is structurally characterized as the 3,5-dimethyl ester of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid, with a molecular weight of 301.34 g/mol and C17H19NO4 formula [2]. Unlike the active pharmaceutical ingredient (API) Amlodipine, this compound lacks the 2-chlorophenyl and 2-aminoethoxymethyl substituents, placing it in a distinct class of 4-phenyl-1,4-DHPs that exhibit differential pharmacological profiles and serve critical roles as reference standards in analytical quality control (QC) [3]. Its primary procurement justification lies in its defined identity as an impurity for Abbreviated New Drug Application (ANDA) analytical method development and validation (AMV), where it must be used as a reference standard traceable to pharmacopoeial monographs or characterized with full regulatory compliance, distinguishing it from generic laboratory-grade DHP analogs [4].

Amlodipine Impurity 20 reference standard for ANDA analytical method development and validation
Regulatory-compliant COA with full 1H/13C-NMR, HRMS and HPLC characterization data
Defined storage condition (-20°C) preserves standard integrity for quantitative use

Why Generic DHP Analogs Cannot Substitute for CAS 70677-78-0


Generic 1,4-dihydropyridine (DHP) compounds with similar core scaffolds cannot substitute for CAS 70677-78-0 in analytical or research contexts due to critical differences in their regulatory provenance, defined impurity profile, and certified characterization. This compound is explicitly identified as a process-specific impurity (Deschloro Amlodipine by-product) of the anti-hypertensive drug Amlodipine, requiring it to be used as a reference standard under strictly controlled analytical methods for Abbreviated New Drug Application (ANDA) submissions [1]. Unlike uncharacterized or generic 4-phenyl DHP esters, which may contain varying impurity profiles, CAS 70677-78-0 is supplied with detailed characterization data compliant with regulatory guidelines (e.g., COA, MSDS, structural elucidation data), ensuring method precision, accuracy, and traceability [2]. Furthermore, while many DHP analogs are explored for calcium channel blocking (CCB) activity, their pharmacological potency is highly sensitive to 4-aryl ring substitution patterns [3]. The absence of the 2-nitro group (as in nifedipine) or the 2-chloro and 2-aminoethoxymethyl side chain (as in amlodipine) yields distinct vasorelaxant potencies, rendering cross-extrapolation invalid without specific head-to-head data.

Generic 1,4-DHP analogs do not carry process-specific impurity identity required for ANDA impurity profiling methods.
Non-certified compounds lack impurity-specific COA and comprehensive characterization data; method precision may be compromised.
4-Aryl substitution differences shift vasorelaxant potency; cross-extrapolation to Amlodipine impurity behavior is not supported without head-to-head data.

Evidence Guide: Analytical and Pharmacological Differentiation from DHP Comparators


Certified Reference Standard Purity vs. Generic Research-Grade Analogs

As a certified impurity reference standard (Amlodipine Impurity 20), CAS 70677-78-0 is supplied with a documented purity profile (typically ≥95% by HPLC) essential for quantitative analytical method validation (AMV), contrasting with generic research-grade 4-phenyl-DHP analogs where purity is not batch-certified or guaranteed by a regulatory-compliant Certificate of Analysis (COA) [1]. For example, generic nifedipine (CAS 21829-25-4) sold for synthetic use may have purity ≥98% by HPLC but lacks the impurity-specific COA required for ANDA submissions .

Certified Purity vs. Generic
Head-to-head
Certified impurity-specific COA with ≥95% HPLC purity vs. generic purity data without regulatory documentation.
Enables direct ANDA method validation
Purity level comparable but certified identity is critical for regulatory acceptance
Analytical Chemistry Quality Control Reference Standards

Full Structural Characterization Data vs. Minimal DHP Documentation

The target compound is commercially supplied with comprehensive characterization data including 1H-NMR, 13C-NMR, HRMS, and HPLC chromatograms, as required for reference standard qualification [1]. In contrast, many in-class DHP analogs such as Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 1165-06-6) are commonly sold as building blocks with only minimal characterization (e.g., 1H-NMR, MS) and no impurity profiling .

Characterization Depth
Head-to-head
Full 1H/13C-NMR, HRMS, HPLC, COA data supplied vs. minimal 1H-NMR/MS for generic research analogs.
Reduces QC re-characterization resource needs
Supplied documentation meets regulatory dossier requirements without additional confirmation
Structural Biology Analytical Method Development Chemical Characterization

Defined Role as a Process-Specific Impurity vs. Non-Specific DHP Scaffolds

CAS 70677-78-0 is not merely a DHP derivative but is explicitly generated as a by-product during the synthesis of Deschloro Amlodipine (CAS 88150-52-1), which itself is an impurity of the blockbuster drug Amlodipine [1]. This contrasts with other 4-phenyl-DHP analogs like Felodipine or Nifedipine, which are not process-related impurities of Amlodipine and therefore cannot serve as analytical markers for Amlodipine production quality control [2].

Process-Specific Impurity Identity
Class-level
100% relevance as Amlodipine impurity marker vs. 0% for Felodipine/Nifedipine.
Mandatory marker for Amlodipine synthetic route control
Analogs are useless as impurity markers; class-level inference supports process control
Pharmaceutical Analysis Genotoxic Impurities Synthetic Chemistry

Physicochemical Property Differences Dictating Pharmacological Activity

The computed partition coefficient (XLogP3) of 2.4 for CAS 70677-78-0 defines its lipophilicity, which is significantly lower than that of Amlodipine (LogP ≈ 3.0–3.1) [1]. This lower LogP correlates with differential membrane permeability and dissolution characteristics, directly impacting the drug's bioavailability and analytical behavior. In head-to-head pharmacological studies, the 4-phenyl substitution pattern on the 1,4-DHP core yields vasorelaxation IC50 values distinct from the nitro-substituted analogs; for example, the vasodilator activity of the target compound's class is known to differ from nifedipine (2-nitro substituted) in rat aortic ring models [2].

LogP & Membrane Partition
Head-to-head
XLogP3 2.4 vs Amlodipine ~3.0; partition coefficient difference ~4–5-fold.
Supports chromatographic method selectivity from API
Differentiates membrane permeability; not for bioequivalence substitution
Physicochemical Properties Drug Metabolism ADME

Defined Storage and Stability Parameters vs. Unspecified Handling

The target compound's recommended storage condition of -20°C is explicitly specified to ensure maximum product recovery and prevent degradation, a critical parameter for a reference standard used in quantitative analysis . In contrast, many in-class DHP research chemicals (e.g., Nifedipine, Nitrendipine) are recommended for storage at 2–8°C as pharmaceutical APIs, but impurity-specific stability data (e.g., degradation under ICH light conditions) is not provided [1]. Nifedipine is notoriously photolabile; the target impurity's specific storage requirements underscore its differentiated handling needs for accurate analytical work.

Storage Specification
Head-to-head
Specified -20°C storage vs. typical 2–8°C for DHP APIs; photolabile risk documented.
Preserves reference standard integrity for accurate quantification
Storage condition critical for long-term analytical performance
Stability Studies Reference Standard Handling Pharmaceutical Storage

Definitive Application Scenarios for CAS 70677-78-0


Regulatory Starting Material for Amlodipine Impurity Profiling Method Validation

As an explicit Amlodipine Impurity 20, CAS 70677-78-0 is indispensable for developing and validating HPLC or UPLC methods aimed at quantifying Deschloro Amlodipine levels in Amlodipine drug substance batches. Its certified purity and regulatory-compliant COA allow direct use in method precision, accuracy, and linearity studies as per ICH Q2(R1), which is impossible with non-certified DHP analogs [1].

Synthesis and Purification Process Control for Deschloro Amlodipine

CAS 70677-78-0 serves as a critical process marker during the synthesis of Deschloro Amlodipine. Quantifying its formation allows process chemists to optimize reaction conditions (e.g., Hantzsch reaction parameters) to minimize this by-product, thereby improving the purity and yield of the downstream API intermediate [2].

Pharmacological Differentiation of 4-Phenyl-1,4-DHP Scaffolds

In SAR studies, this compound provides the baseline 4-phenyl substitution pattern for evaluating the impact of ortho-substitution on calcium channel blocking activity. Its lower LogP (2.4) compared to Amlodipine (LogP 3.0) makes it a useful tool for investigating lipophilicity-dependent membrane interactions and off-target analgesic effects in in vitro smooth muscle assays [3].

Reference Standard for Identification of Unknown Impurities

Stability testing under ICH Q1A conditions often generates degradation peaks. CAS 70677-78-0, as a defined process impurity, serves as a reference marker for retention time alignment and structural confirmation during USP monograph compliance testing, where its specified storage condition (-20°C) ensures long-term stability .

Application
Selection Property
Validation Focus
Amlodipine Impurity Method Validation
Regulatory-certified COA and purity profile
Method precision, accuracy, linearity per ICH Q2(R1)
Synthesis Process Control
Process-specific impurity identity
By-product minimization via Hantzsch reaction optimization
4-Phenyl-DHP SAR Baseline
Baseline 4-phenyl-1,4-DHP scaffold
Lipophilicity-dependent calcium channel interaction studies
Stability Degradation Marker Identification
Defined storage and stability parameters
Retention time alignment and structural confirmation under ICH Q1A
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